molecular formula C18H15IN4O4 B6354624 3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline CAS No. 1024577-19-2

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline

Cat. No. B6354624
M. Wt: 478.2 g/mol
InChI Key: MBEDQRMRLOAFAM-UHFFFAOYSA-N
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Description

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline, abbreviated as 3-A5I2O, is an organic compound that was first synthesized in the early 2000s. It is a member of the family of indolines, which are heterocyclic compounds that contain an indole ring and an oxoindoline moiety. The compound has since been studied for its potential applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline' involves the reaction of 5-iodo-2-oxoindoline with 2-(4-acetamidophenoxy)acetic acid hydrazide in the presence of a coupling agent to form the desired product.

Starting Materials
5-iodo-2-oxoindoline, 2-(4-acetamidophenoxy)acetic acid hydrazide, Coupling agent

Reaction
Step 1: Dissolve 5-iodo-2-oxoindoline in a suitable solvent., Step 2: Add a coupling agent to the solution and stir for a few minutes., Step 3: Add 2-(4-acetamidophenoxy)acetic acid hydrazide to the reaction mixture and stir for several hours at room temperature., Step 4: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

3-A5I2O has been studied for its potential applications in a variety of scientific research fields. In biochemistry, 3-A5I2O has been used as a substrate for the enzyme cytochrome P450 2C8 and as a tool to study the role of the enzyme in drug metabolism. In physiology, 3-A5I2O has been used to study the role of the endocannabinoid system in regulating insulin secretion. In pharmacology, 3-A5I2O has been used as a tool to study the pharmacokinetics of drugs and to investigate the mechanisms of drug action.

Mechanism Of Action

The mechanism of action of 3-A5I2O is not yet fully understood. However, it is believed that the compound acts as an agonist of the endocannabinoid system, which is involved in a variety of physiological processes, including appetite, pain sensation, and inflammation. It is also believed that 3-A5I2O may act as an inhibitor of cytochrome P450 2C8, an enzyme involved in the metabolism of drugs.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-A5I2O are not yet fully understood. However, it is believed that the compound may have anti-inflammatory, analgesic, and anti-diabetic effects. It may also have a role in modulating appetite and energy metabolism.

Advantages And Limitations For Lab Experiments

The advantages of using 3-A5I2O for laboratory experiments include its relative ease of synthesis and its availability in a variety of forms, including powder, solution, and solid. The compound is also relatively stable and can be stored for long periods of time.
The main limitation of using 3-A5I2O for laboratory experiments is its relatively low solubility. This can make it difficult to use in certain applications, such as in vitro assays. Additionally, the compound is relatively expensive, which can limit its use in certain experiments.

Future Directions

Include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to determine the optimal conditions for synthesizing 3-A5I2O and to explore potential new uses for the compound.

properties

IUPAC Name

2-(4-acetamidophenoxy)-N-[(2-hydroxy-5-iodo-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN4O4/c1-10(24)20-12-3-5-13(6-4-12)27-9-16(25)22-23-17-14-8-11(19)2-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEDQRMRLOAFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-Acetamidophenoxy)acetylhydrazidyl)-5-iodo-2-oxoindoline

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